molecular formula C36H26N2O2S B11046596 5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione

5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione

Cat. No.: B11046596
M. Wt: 550.7 g/mol
InChI Key: AALACCPRXGWPFW-UHFFFAOYSA-N
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Description

3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE is a complex organic compound that belongs to the class of indole derivatives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

    Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Molecular modeling studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar compounds to 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE include other indole derivatives such as:

The uniqueness of 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C36H26N2O2S

Molecular Weight

550.7 g/mol

IUPAC Name

5-(3-methylanilino)-3-(4-methylphenyl)sulfanyl-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione

InChI

InChI=1S/C36H26N2O2S/c1-21-15-17-25(18-16-21)41-36-28-20-29(37-24-12-8-9-22(2)19-24)30-31(33(28)38-32(36)23-10-4-3-5-11-23)35(40)27-14-7-6-13-26(27)34(30)39/h3-20,37-38H,1-2H3

InChI Key

AALACCPRXGWPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC3=C4C(=C(C=C32)NC5=CC=CC(=C5)C)C(=O)C6=CC=CC=C6C4=O)C7=CC=CC=C7

Origin of Product

United States

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